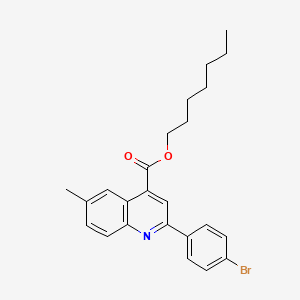

Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

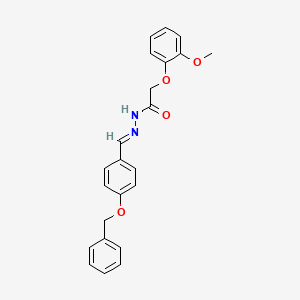

Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a chemical compound with the molecular formula C24H26BrNO2 and a molecular weight of 440.384 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Heptyl-2-(4-Bromphenyl)-6-methylchinolin-4-carboxylat beinhaltet typischerweise die Veresterung von 2-(4-Bromphenyl)-6-methylchinolin-4-carbonsäure mit Heptanol. Die Reaktion wird in der Regel durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen katalysiert .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht allgemein dokumentiert sind, würde der allgemeine Ansatz großtechnische Veresterungsprozesse umfassen, die kontinuierliche Fließreaktoren verwenden, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Chinolinring, was zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können auf die Bromphenylgruppe abzielen und diese in eine Phenylgruppe umwandeln.

Substitution: Das Bromatom in der 4-Bromphenylgruppe kann unter geeigneten Bedingungen durch verschiedene Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Palladium auf Kohle (Pd/C) in Gegenwart von Wasserstoffgas werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen werden häufig mit Reagenzien wie Natriumazid oder Kaliumthiolate in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) durchgeführt.

Hauptprodukte:

Oxidation: Chinolin-N-Oxide.

Reduktion: Phenylderivate.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Heptyl-2-(4-Bromphenyl)-6-methylchinolin-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Chinolinderivate verwendet, die bei der Entwicklung von Pharmazeutika und Agrochemikalien wertvoll sind.

Biologie: Die Derivate der Verbindung wurden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Industrie: Es kann bei der Entwicklung von Materialien mit spezifischen elektronischen Eigenschaften verwendet werden, wie z. B. organische Halbleiter.

5. Wirkmechanismus

Der Wirkmechanismus von Heptyl-2-(4-Bromphenyl)-6-methylchinolin-4-carboxylat hängt stark von seiner spezifischen Anwendung ab. In biologischen Systemen interagieren Chinolinderivate häufig mit DNA oder Proteinen, was zu verschiedenen biologischen Effekten führt. Die Bromphenylgruppe kann die Fähigkeit der Verbindung erhöhen, an spezifische molekulare Ziele zu binden, während der Chinolinring in die DNA intercalieren und deren Funktion stören kann.

Ähnliche Verbindungen:

2-(4-Bromphenyl)-6-methylchinolin-4-carbonsäure: Diese Verbindung ist ein Vorläufer bei der Synthese von Heptyl-2-(4-Bromphenyl)-6-methylchinolin-4-carboxylat.

Heptyl-2-(4-Chlorphenyl)-6-methylchinolin-4-carboxylat: Ähnlich in der Struktur, aber mit einem Chloratom anstelle von Brom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.

Heptyl-2-(4-Fluorphenyl)-6-methylchinolin-4-carboxylat: Das Vorhandensein eines Fluoratoms kann die elektronischen Eigenschaften der Verbindung und ihre Wechselwirkungen mit biologischen Zielen erheblich verändern.

Einzigartigkeit: Heptyl-2-(4-Bromphenyl)-6-methylchinolin-4-carboxylat ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das an spezifischen chemischen Reaktionen teilnehmen und die Bindungsaffinität der Verbindung zu bestimmten molekularen Zielen verbessern kann. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Materialien und Pharmazeutika.

Wirkmechanismus

The mechanism of action of Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate largely depends on its specific application. In biological systems, quinoline derivatives often interact with DNA or proteins, leading to various biological effects. The bromophenyl group can enhance the compound’s ability to bind to specific molecular targets, while the quinoline ring can intercalate with DNA, disrupting its function.

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid: This compound is a precursor in the synthesis of Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate.

Heptyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate: Similar in structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Heptyl 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.

Uniqueness: this compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and enhance the compound’s binding affinity to certain molecular targets. This makes it a valuable compound for developing new materials and pharmaceuticals.

Eigenschaften

Molekularformel |

C24H26BrNO2 |

|---|---|

Molekulargewicht |

440.4 g/mol |

IUPAC-Name |

heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C24H26BrNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-9-11-19(25)12-10-18)26-22-13-8-17(2)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |

InChI-Schlüssel |

QCRMFQVHHSJYLW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11989803.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11989839.png)

![3-(4-bromophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989858.png)

![7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11989866.png)

![4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11989894.png)

![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)